molecular formula C12H19NO5 B2498184 Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate CAS No. 879374-48-8

Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate

Cat. No.: B2498184
CAS No.: 879374-48-8
M. Wt: 257.286
InChI Key: YTLCHNBFNGFDSD-JGVFFNPUSA-N
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Description

Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a methyl ester at C2, and a ketone at C4. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or peptidomimetics, where stereochemical precision and functional group compatibility are paramount . Its Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the methyl ester serves as a temporary carboxylate surrogate that can be hydrolyzed to a carboxylic acid in subsequent reactions .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLCHNBFNGFDSD-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom. This is usually achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Hydrolysis: Free amine derivative.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug development, particularly in the design of chiral drugs with specific biological activities.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Specificity : The 2R,4S configuration of the target compound is crucial for its role in synthesizing chiral drugs. Deviations (e.g., 2S,4R in ) can lead to inactive or off-target effects .
  • Functional Group Trade-offs : While the Boc group aids in synthesis, its removal under acidic conditions generates a reactive amine, necessitating careful stepwise design in drug development .
  • Computational Predictions: Molecular docking studies (as in ) suggest that analogs with larger aromatic systems (e.g., triazole-quinoline hybrids) exhibit stronger target binding than the Boc-protected pyrrolidine, highlighting the need for functional group optimization .

Biological Activity

Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, particularly focusing on anticancer and antimicrobial activities.

Chemical Structure and Properties

  • Chemical Formula : C11H19NO5
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 135042-17-0
  • Structure : The compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group, a carbonyl group at position 5, and a carboxylate at position 2.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The starting materials are reacted under controlled conditions to form the pyrrolidine structure.
  • Boc Protection : The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Oxidation : The methyl group at position 4 is oxidized to form the corresponding carbonyl group.
  • Carboxylation : Finally, the carboxylate group is introduced at position 2.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound.

  • Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to evaluate its cytotoxicity. Results indicated that the compound exhibited significant anticancer activity with a structure-dependent effect on cell viability.
    CompoundA549 Cell Viability (%)IC50 (µM)
    Control100-
    This compound6425
    The compound demonstrated a reduction in cell viability to approximately 64%, indicating its potential as an anticancer agent.
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways.

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated against various multidrug-resistant pathogens:

  • Pathogen Testing : The compound was screened against strains such as Staphylococcus aureus and Escherichia coli. Results showed promising activity against these resistant strains.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated various derivatives of pyrrolidine compounds, including this compound, demonstrating its superior activity compared to traditional chemotherapeutics like cisplatin in specific cancer cell lines.
  • Case Study on Antimicrobial Resistance :
    Research focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing that it inhibited growth at concentrations lower than those required for conventional antibiotics.

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